Annosquamosin A (terpene)
CAS No.: 177742-55-1
Cat. No.: VC1869752
Molecular Formula: C22H34O4
Molecular Weight: 362.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 177742-55-1 |
|---|---|
| Molecular Formula | C22H34O4 |
| Molecular Weight | 362.5 g/mol |
| IUPAC Name | [(1S,4S,5R,9S,10R,13R,14S)-5-formyl-14-hydroxy-5,9-dimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate |
| Standard InChI | InChI=1S/C22H34O4/c1-15(24)26-14-22(25)12-21-10-7-17-19(2,13-23)8-4-9-20(17,3)18(21)6-5-16(22)11-21/h13,16-18,25H,4-12,14H2,1-3H3/t16-,17-,18+,19+,20-,21+,22-/m1/s1 |
| Standard InChI Key | FCHGRGOUMXZTFS-CGGXXNKWSA-N |
| Isomeric SMILES | CC(=O)OC[C@@]1(C[C@@]23CC[C@@H]4[C@](CCC[C@]4([C@@H]2CC[C@@H]1C3)C)(C)C=O)O |
| SMILES | CC(=O)OCC1(CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C=O)O |
| Canonical SMILES | CC(=O)OCC1(CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C=O)O |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Annosquamosin A (terpene) is characterized by a defined molecular composition that places it within the diterpenoid classification. The compound exhibits specific chemical parameters that are essential for understanding its behavior and potential interactions in biological systems.
Table 1: Molecular Characteristics of Annosquamosin A (Terpene)
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₃₄O₄ |
| Molecular Weight | 362.5 g/mol |
| Exact Mass | 362.24570956 Da |
| CAS Number | 177742-55-1 |
| PubChem CID | 10570654 |
These molecular parameters provide the foundation for identifying and studying Annosquamosin A in various contexts, including analytical chemistry and biological investigations .
Structural Features
The structural characteristics of Annosquamosin A (terpene) include a tetracyclic framework typical of kaurane diterpenoids. The compound includes specific functional groups that contribute to its chemical reactivity and potential biological activity.
The full systematic name for Annosquamosin A (terpene) is [(1S,4S,5R,9S,10R,13R,14S)-5-formyl-14-hydroxy-5,9-dimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate . This complex nomenclature reflects the precise stereochemistry and arrangement of functional groups within the molecule.
Key structural elements include:
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A tetracyclic kaurane backbone
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A formyl group (CHO) at position 5
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A hydroxyl group (OH) at position 14
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An acetate methyl ester group
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Two methyl substituents at positions 5 and 9
These structural elements establish the three-dimensional configuration of the molecule, which is critical for understanding its potential interactions with biological targets.
Physical Properties
The physical and chemical properties of Annosquamosin A influence its behavior in various environments and its potential for pharmaceutical applications.
Table 2: Physical and Chemical Properties of Annosquamosin A (Terpene)
| Property | Value |
|---|---|
| XLogP3-AA | 3.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Physical State | Solid (predicted) |
The XLogP3-AA value of 3.9 indicates relatively high lipophilicity, suggesting good membrane permeability potential . The compound's hydrogen bond donors and acceptors provide insights into its potential for intermolecular interactions, which may influence its biological activity.
Isolation and Occurrence
Natural Sources
Annosquamosin A (terpene) has been documented to occur naturally in plant species within the Annonaceae family. Specifically, it has been reported in Annona glabra, commonly known as the pond apple or alligator apple . This tropical tree is native to wetland areas in several parts of the world and has been studied for its diverse phytochemical constituents.
The Annonaceae family is known for producing a rich variety of bioactive compounds including acetogenins, alkaloids, and terpenes. Related compounds have also been isolated from Annona squamosa (custard apple), although the specific presence of Annosquamosin A (terpene) in this species requires further verification.
Biological Activity and Research Findings
Current Research Status
The ent-kaurane diterpenoid family, to which Annosquamosin A belongs, has demonstrated various biological activities in previous research. Related compounds from Annona squamosa have shown anti-platelet aggregation effects, which may suggest potential cardiovascular applications for compounds in this class .
Comparative Analysis with Related Compounds
Several related compounds have been isolated from Annona species, providing context for understanding the potential properties of Annosquamosin A (terpene).
Table 3: Annosquamosin A (Terpene) and Related Compounds
It's important to note that while Annosquamosin A and B share the same molecular formula, they differ in their stereochemistry or structural arrangement, which affects their biological properties.
Structure-Activity Relationships
Structural Determinants of Activity
The potential biological activity of Annosquamosin A (terpene) likely depends on specific structural features common to bioactive diterpenoids. In related kaurane diterpenes, the following structural elements often contribute to biological activity:
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The tetracyclic core structure that provides a rigid framework
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Specific functional groups (hydroxyl, formyl, ester) that can interact with biological targets
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The stereochemistry of these groups, which determines the three-dimensional presentation of the molecule
The presence of hydroxyl groups in Annosquamosin A may enable hydrogen bonding with protein targets, while its acetate group could influence its lipophilicity and cell membrane permeability.
Comparison with Other Terpene Compounds
When comparing Annosquamosin A with other terpenes isolated from Annona species, several patterns emerge regarding structural variations and their potential influence on biological activity.
Other ent-kaurane diterpenoids from Annona squamosa, such as annosquamosin C (16α-hydro-17-hydroxy-19-nor-ent-kauran-4α-ol), annosquamosin D (16β-acetoxy-17-hydroxy-19-nor-ent-kauran-4α-ol), and others through annosquamosin G, share the basic ent-kaurane skeleton but differ in their oxygenation patterns and functional groups . These structural variations likely result in different biological activity profiles.
Analytical Methods for Identification
Spectroscopic Techniques
The identification and structural elucidation of Annosquamosin A (terpene) typically involves multiple spectroscopic techniques that provide complementary information about the compound's structure.
Key spectroscopic methods include:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the carbon skeleton, functional groups, and stereochemistry
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns that help confirm structural elements
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Infrared (IR) spectroscopy: Identifies functional groups through characteristic absorption bands
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UV-Visible spectroscopy: Provides information about conjugated systems within the molecule
These techniques, used in combination, allow researchers to confidently establish the complete structure of complex natural products like Annosquamosin A.
Chromatographic Methods
Chromatographic techniques are essential for the isolation and purification of Annosquamosin A from plant extracts. Common methods include:
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Column chromatography using silica gel or other stationary phases
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC) for monitoring purification progress
These methods are typically employed in sequence, with initial separations performed using column chromatography, followed by more refined separations using HPLC.
Chemical Nomenclature Considerations
Naming Conventions
It is worth noting that there appears to be some variation in the classification and naming of Annosquamosin A in scientific literature. Two distinct chemical compounds bear the name "Annosquamosin A":
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The terpene/diterpenoid compound (focus of this review) with the molecular formula C₂₂H₃₄O₄
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A cyclopeptide isolated from Annona squamosa seeds with a significantly different molecular structure and formula
This highlights the importance of precise chemical identification and nomenclature when discussing natural products. When referring to Annosquamosin A, it is advisable to specify whether the terpene or cyclopeptide form is being discussed to avoid confusion.
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